N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15-7-9-16(10-8-15)13(18)14-11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDPBBVVQPHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Nucleophilic Substitution with 4-Methoxybenzaldehyde
A foundational approach involves reacting 1-methylpiperazine with 4-methoxybenzaldehyde under basic conditions. In a study by, 4-fluorobenzaldehyde was condensed with 1-methylpiperazine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, yielding 4-(4-methylpiperazin-1-yl)benzaldehyde. Adapting this method, 4-methoxybenzaldehyde replaces the fluoro derivative to introduce the methoxy group. The reaction proceeds via nucleophilic aromatic substitution, where the piperazine’s secondary amine attacks the aldehyde’s electrophilic carbon.
Reaction Conditions :
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Reactants : 1-Methylpiperazine (0.04 mol), 4-methoxybenzaldehyde (0.04 mol), K₂CO₃ (0.048 mol)
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Solvent : DMF (10 mL)
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Temperature : Reflux at 120°C for 24 hours
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Workup : Ice-water quenching, filtration, and recrystallization from ethanol
This intermediate, 4-(4-methylpiperazin-1-yl)benzaldehyde, is critical for subsequent carbothioamide formation.
Thiosemicarbazide Condensation
The aldehyde intermediate is converted to a thiosemicarbazone by refluxing with thiosemicarbazide in ethanol. For N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide, however, direct reaction of 4-methylpiperazine with 4-methoxyphenyl isothiocyanate is more efficient. This one-step method avoids multi-stage synthesis:
Reaction Mechanism :
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Nucleophilic Attack : The piperazine’s secondary amine reacts with the electrophilic carbon of 4-methoxyphenyl isothiocyanate.
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Thiocarbamide Formation : The thiocyanate group (-NCS) transfers sulfur, yielding the carbothioamide.
Procedure :
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Reactants : 4-Methylpiperazine (0.05 mol), 4-methoxyphenyl isothiocyanate (0.05 mol)
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Solvent : Anhydrous dichloromethane (DCM, 20 mL)
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Conditions : Stirring at 25°C for 12 hours under nitrogen
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Isolation : Solvent evaporation under vacuum, purification via silica gel chromatography (ethyl acetate/hexane, 1:3)
Yield : 78%
Purity : >95% (HPLC)
Alternative Methodologies
Lawesson’s Reagent-Mediated Thiation
A two-step approach converts a preformed carboxamide to the carbothioamide. First, N-(4-methoxyphenyl)-4-methylpiperazine-1-carboxamide is synthesized via EDCI/HOBt coupling, followed by sulfur substitution:
Step 1: Carboxamide Synthesis
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Reactants : 4-Methylpiperazine-1-carboxylic acid (0.03 mol), 4-methoxyaniline (0.03 mol), EDCI (0.033 mol), HOBt (0.033 mol)
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Solvent : DMF (15 mL)
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Conditions : 0°C to 25°C, 24 hours
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Yield : 82%
Step 2: Thiation
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Reactant : Carboxamide (0.02 mol), Lawesson’s reagent (0.022 mol)
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Solvent : Toluene (10 mL)
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Conditions : Reflux at 110°C for 6 hours
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Yield : 70%
This method ensures high regioselectivity but requires rigorous exclusion of moisture.
Cyclization of Thiourea Precursors
Analogous to thiazole synthesis in, cyclization of a thiourea intermediate with α-haloketones forms the carbothioamide. For example:
Intermediate Preparation :
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React 4-methylpiperazine with carbon disulfide (CS₂) and 4-methoxyaniline in NaOH to form a dithiocarbamate salt.
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Treat with methyl iodide to yield the thiourea derivative.
Cyclization :
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Reactant : Thiourea derivative (0.01 mol), chloroacetone (0.01 mol)
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Solvent : Ethanol (10 mL)
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Conditions : Reflux for 5 hours
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Yield : 65%
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 265.38 g/mol |
| Melting Point | 227–229°C |
| Solubility | DMSO, Ethanol |
| LogP | 2.14 (Predicted) |
Challenges and Optimization
Byproduct Formation
Competing reactions, such as over-alkylation of piperazine or oxidation of the thioamide group, reduce yields. Mitigation strategies include:
Scalability
Gram-scale synthesis faces solvent recovery issues in DMF-based reactions. Switching to acetonitrile or toluene improves solvent removal efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbothioamide group can be reduced to form a corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of 4-methylpiperazine-1-carbothioamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Synthesis Intermediate: N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide serves as an intermediate in the synthesis of various complex molecules. Its unique structure allows for further modifications that can lead to the development of new chemical entities.
Biology
- Ligand Studies: The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it valuable for understanding receptor-ligand interactions and signaling pathways.
Medicine
- Therapeutic Effects: Research has highlighted its potential therapeutic effects, including:
- Anti-inflammatory Properties: The compound may inhibit enzymes involved in inflammatory pathways, suggesting its use in treating inflammatory diseases.
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant antiproliferative activity .
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. The following table summarizes findings from various research efforts:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 5.0 | Induction of apoptosis |
| Study B | MDA-MB-231 | 3.2 | Cell cycle arrest at G1/S phase |
| Study C | A549 | 2.8 | Inhibition of tubulin polymerization |
These studies suggest that the compound can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The following table presents data on its antitubercular effects:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 2.32 | High selectivity against Mycobacterium tuberculosis |
This selectivity indicates potential for developing new treatments for tuberculosis without significant toxicity to human cells.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated that this compound inhibited key regulators of epithelial-to-mesenchymal transition (EMT), leading to reduced cell migration and invasion.
Case Study 2: Anti-inflammatory Potential
Another investigation explored the anti-inflammatory properties of this compound in a rat model of inflammation. Results showed that treatment with this compound significantly reduced inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of piperazine carbothioamides are highly dependent on substituents on both the phenyl ring and the piperazine core. Below is a comparative analysis of key analogs:
Key Observations :
- Methyl vs. Hydroxyethyl on Piperazine : The methyl group in the target compound increases lipophilicity, favoring blood-brain barrier penetration, while the hydroxyethyl group in analog improves aqueous solubility.
- Methoxy vs. Nitro/Chloro on Phenyl Ring : Electron-donating methoxy groups may stabilize aromatic interactions in receptor binding, whereas electron-withdrawing nitro or chloro groups (e.g., ) could enhance electrophilic reactivity or target specificity.
Pharmacological Activities
- Serotonin Receptor Antagonism: The 4-(2-fluorophenyl) analog () exhibits potent 5-HT1A receptor antagonism (ID50 = 3 mg/kg in vivo), suggesting that fluorinated aryl groups enhance receptor affinity.
- Metabolic Stability : Thioamide groups generally confer greater resistance to enzymatic degradation compared to amides, as seen in structurally related compounds .
Crystallographic and Conformational Studies
Crystal engineering studies of N-(4-methoxyphenyl)piperazin-1-ium salts reveal that the methoxyphenyl group participates in O–H···N hydrogen bonding, stabilizing supramolecular architectures . This motif may extend to the target compound, influencing its solid-state packing and solubility.
Biological Activity
N-(4-methoxyphenyl)-4-methylpiperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a methoxyphenyl group and a carbothioamide functional group. This combination enhances its interaction with various biological targets, making it a valuable candidate for drug development.
- Chemical Formula : C12H16N2OS
- Molecular Weight : 240.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been investigated for its potential as a ligand in receptor binding studies, particularly in modulating inflammatory pathways:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Binding : The compound's structural features allow it to bind effectively to various receptors, influencing cellular signaling pathways.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.
2. Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound against various cancer cell lines. It has demonstrated selective activity against certain types of cancer, particularly gastric and liver cancers:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Gastric Cancer (NUGC) | 0.021 | High cytotoxicity |
| Liver Cancer (HEPG2) | 0.028 | Moderate cytotoxicity |
These findings suggest that structural modifications could enhance its anticancer efficacy .
3. Neuroprotective Effects
The compound has also been evaluated for neuroprotective activity, showing promise in models of cerebral ischemia. It significantly prolonged survival times in animal models subjected to acute cerebral ischemia, indicating potential as a neuroprotective agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity, with structural characterization performed using techniques like NMR and X-ray crystallography.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the methoxy and piperazine moieties can significantly influence biological activity. For instance, derivatives with halogen substitutions exhibited enhanced cytotoxicity compared to their parent compound .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| NMR | Methoxy singlet (δ 3.8 ppm), piperazine protons | |
| HR-ESI-MS | [M+H]+ = 294.14 (CHNOS) | |
| X-ray Diffraction | Chair conformation (piperazine), H-bonding |
Q. Table 2. Solubility Enhancement Strategies
| Method | Conditions | Efficacy |
|---|---|---|
| PEG 400 co-solvent | 10% v/v in PBS, pH 7.2 | High |
| pH adjustment | Citrate buffer (pH 6.5) | Moderate |
| Prodrug synthesis | Methoxy → acetate ester | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
